The presence of the alkyne functional group suggests potential use as a building block in organic synthesis. Alkyne groups can participate in various reactions, such as click chemistry for the construction of complex molecules [].
The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis. It can be used to protect the amino group of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid during peptide chain elongation and then selectively removed to obtain the free amino group for further reactions.
The combination of an alkyne and a protected amine functionality makes 4-(Tert-butoxycarbonylamino)but-2-ynoic acid an interesting candidate for bioconjugation reactions. The alkyne group could be used for labeling biomolecules with azide-tagged probes through copper-catalyzed azide-alkyne cycloaddition (CuAAC) [].
4-(Tert-butoxycarbonylamino)but-2-ynoic acid is an organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl group attached to an amino group on a but-2-ynoic acid backbone. Its molecular formula is C₉H₁₃N₁O₄, and it has a molecular weight of 185.21 g/mol. The compound is notable for its potential applications in medicinal chemistry and synthetic organic chemistry due to its reactive functional groups.
The synthesis of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid typically involves several steps, including:
These steps can be optimized based on the desired yield and purity of the final product .
4-(Tert-butoxycarbonylamino)but-2-ynoic acid has several potential applications:
Interaction studies are crucial for understanding how 4-(Tert-butoxycarbonylamino)but-2-ynoic acid interacts with biological systems. Preliminary studies may focus on:
Several compounds share structural similarities with 4-(Tert-butoxycarbonylamino)but-2-ynoic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid | Longer carbon chain | Different carbon skeleton affecting reactivity |
| (E)-4-(tert-butoxycarbonyl)(methyl)amino)but-2-enoic acid | E-isomer with methyl substitution | Variations in substitution lead to different properties |
| 4-(Amino)butyric acid | No tert-butoxycarbonyl group | Simpler structure lacking protective group |
The unique presence of the tert-butoxycarbonyl group in 4-(Tert-butoxycarbonylamino)but-2-ynoic acid enhances its stability and reactivity compared to simpler analogs, making it particularly valuable in synthetic applications.
The development of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid emerges from the broader historical progression of protecting group chemistry and the specific evolution of carbamate-based amino protection strategies. The tert-butoxycarbonyl protecting group, commonly referenced in organic synthesis, was developed as part of the systematic approach to amino acid protection that became fundamental to peptide synthesis methodologies. The incorporation of alkyne functionality into protected amino acid structures represents a more recent development, coinciding with the emergence of click chemistry and bioconjugation techniques in the late twentieth and early twenty-first centuries.
The compound's development can be traced to the growing need for amino acid derivatives that could serve dual purposes in synthetic sequences. Traditional amino acid protection focused primarily on preventing unwanted reactions during peptide bond formation, but the introduction of alkyne-containing derivatives opened new possibilities for post-synthetic modification and bioconjugation. The specific structure of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid reflects this evolution, combining the well-established tert-butoxycarbonyl protection strategy with the versatile reactivity of terminal alkynes.
Research into alkyne-functionalized amino acids gained significant momentum with the development of copper-catalyzed azide-alkyne cycloaddition reactions. The ability to introduce alkyne functionality into peptide structures during solid-phase synthesis, followed by subsequent click chemistry reactions, created new paradigms for peptide modification and labeling. This historical context explains the specific structural features of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid and its relevance to contemporary synthetic chemistry.
4-(Tert-butoxycarbonylamino)but-2-ynoic acid occupies a significant position in synthetic organic chemistry due to its multifunctional nature and compatibility with diverse reaction conditions. The compound's alkyne functionality makes it particularly valuable for click chemistry applications, where the terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition reactions to form triazole linkages. This reactivity has proven essential in bioconjugation strategies, where the compound can serve as a building block for attaching fluorescent labels, drug molecules, or other functional groups to peptide scaffolds.
The synthetic utility of this compound extends beyond click chemistry applications. The presence of both carboxylic acid and protected amino functionalities allows for incorporation into peptide chains through standard coupling procedures. During solid-phase peptide synthesis, the compound can be introduced using standard coupling reagents such as 1-Hydroxybenzotriazole and N,N'-Dicyclohexylcarbodiimide, maintaining compatibility with Fluorenylmethyloxycarbonyl strategy synthesis protocols. The tert-butoxycarbonyl protecting group can be selectively removed under acidic conditions without affecting the alkyne functionality, enabling sequential synthetic transformations.
Recent applications have demonstrated the compound's value in the synthesis of complex peptide structures with built-in functionality for subsequent modification. Studies have shown successful incorporation of alkyne-functionalized amino acids into various peptide sequences, including neurotensin derivatives and other bioactive peptides. The compound's stability under standard peptide synthesis conditions, combined with its reactivity toward azide-containing reagents, makes it an ideal choice for preparing peptides with post-synthetic modification capabilities.
Table 1: Key Synthetic Applications of 4-(Tert-butoxycarbonylamino)but-2-ynoic Acid
The relationship between 4-(Tert-butoxycarbonylamino)but-2-ynoic acid and protected amino acid chemistry represents a sophisticated evolution of traditional amino protection strategies. The tert-butoxycarbonyl group serves as an acid-labile protecting group that can be removed under mild conditions using trifluoroacetic acid, a standard procedure in peptide synthesis. This protection strategy allows for the selective manipulation of amino functionality while preserving other reactive sites within the molecule.
The compound's structure reflects fundamental principles of orthogonal protection, where different functional groups can be protected and deprotected independently. The tert-butoxycarbonyl group protects the amino functionality through carbamate formation, creating a stable linkage that is inert to basic conditions but readily cleaved under acidic treatment. This selectivity is crucial for multi-step synthetic sequences where precise control over functional group reactivity is required.
The integration of alkyne functionality into the protected amino acid framework creates additional considerations for synthetic planning. Unlike traditional amino acid derivatives, this compound requires careful attention to reaction conditions that might affect the alkyne group. However, the alkyne functionality is generally stable under the acidic conditions used for tert-butoxycarbonyl deprotection, allowing for selective removal of the protecting group without compromising the alkyne's reactivity.
Table 2: Protecting Group Characteristics of 4-(Tert-butoxycarbonylamino)but-2-ynoic Acid
| Protecting Group | Stability Conditions | Removal Conditions | Compatibility |
|---|---|---|---|
| Tert-butoxycarbonyl | Basic, neutral pH | Trifluoroacetic acid | Alkyne-compatible |
| Carboxylic acid | Free form | N/A | Standard coupling |
| Alkyne | Most conditions | Avoided with strong bases | Click chemistry ready |
Modern applications of this compound in protected amino acid chemistry extend to the synthesis of modified peptides with enhanced stability and functionality. The alkyne group can serve as a site for post-translational modification mimics, allowing chemists to create peptides that mimic naturally occurring modifications through synthetic chemistry. This approach has proven valuable in studies of protein function and in the development of peptide-based therapeutics.
The compound's role in contemporary amino acid chemistry also includes its use in the preparation of azido amino acids through complementary synthetic routes. Research has shown that alkyne-containing amino acids can serve as precursors for azido derivatives through careful synthetic manipulation, providing access to both components required for click chemistry applications. This versatility underscores the compound's significance in the broader context of amino acid derivatization and peptide modification strategies.
The Boc protecting group, derived from di-tert-butyl dicarbonate (Boc2O), exhibits a distinctive set of chemical properties that define its utility in synthetic chemistry [1]. The molecular structure of the Boc group consists of a tert-butoxycarbonyl moiety (C10H18O5) with a molecular weight of 218.25 g/mol, characterized by its bulky tert-butyl ester functionality attached to a carbonyl carbon [2].
The Boc anhydride (di-tert-butyl dicarbonate) demonstrates specific physicochemical properties that influence its handling and storage requirements. The compound exhibits a melting point of 22-24°C and a boiling point of 185.3°C at 760 mmHg, with a density of 0.932 g/cm³ [2] [3]. The relatively low melting point near room temperature necessitates careful storage conditions, typically at 2-8°C to maintain stability [3].
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C10H18O5 | Boc anhydride structure |
| Molecular Weight | 218.25 g/mol | Reagent stoichiometry |
| Melting Point | 22-24°C | Storage considerations |
| Boiling Point | 185.3°C | Thermal stability |
| Density | 0.932 g/cm³ | Physical handling |
| Flash Point | 67°C | Safety parameters |
| Water Solubility | Immiscible | Solvent selection |
The Boc group demonstrates remarkable stability toward nucleophilic attack due to the electron-donating properties of the tert-butyl group and resonance stabilization within the carbamate structure [4]. This stability is particularly pronounced under basic conditions, where the Boc group remains intact even when exposed to strong nucleophiles and bases such as sodium hydroxide or potassium carbonate [1] [5].
The stability of the Boc protecting group stems from its unique molecular architecture. The tert-butyl group provides significant steric hindrance around the carbonyl carbon, effectively shielding it from nucleophilic attack [4]. Additionally, the resonance stabilization between the nitrogen lone pair and the carbonyl carbon further reduces the electrophilicity of the carbonyl group, making it resistant to nucleophilic substitution reactions [6].
The Boc group exhibits exceptional stability toward catalytic hydrogenation conditions, distinguishing it from benzyl-based protecting groups such as Cbz (benzyloxycarbonyl) [1]. This orthogonal stability profile allows for selective deprotection strategies in complex synthetic sequences where multiple protecting groups are employed simultaneously [7].
The Boc protecting group serves multiple critical functions in amino acid chemistry, primarily providing temporary protection for amino groups during synthetic transformations while maintaining the integrity of other functional groups present in the molecule [8] [9].
The installation of the Boc protecting group on amino acids occurs through a nucleophilic acyl substitution mechanism involving di-tert-butyl dicarbonate [10]. The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride, resulting in the formation of a tetrahedral intermediate. Subsequent elimination of the tert-butyl carbonate leaving group, which decomposes to carbon dioxide and tert-butoxide, drives the reaction to completion [10] [11].
The reaction typically proceeds under mild conditions using bases such as triethylamine, sodium hydroxide, or sodium bicarbonate [12] [13]. The choice of base depends on the specific substrate and reaction conditions, with triethylamine commonly used in organic solvents and sodium hydroxide employed in aqueous or mixed aqueous-organic systems [14].
In peptide synthesis, the Boc protecting group plays a fundamental role in preventing undesired side reactions during amino acid coupling [9] [15]. The protection of the α-amino group ensures that amino acids couple in a controlled manner, preventing polymerization and branching that would otherwise occur with unprotected amino acids [8].
The Boc group has been extensively utilized in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis [9]. In solid-phase synthesis, Boc-protected amino acids are sequentially coupled to a resin-bound peptide chain, with the Boc group being removed after each coupling step to expose the amino group for the next coupling reaction [15].
| Application | Boc Group Role | Typical Yield | Key Benefits |
|---|---|---|---|
| Solid-phase peptide synthesis | α-amino protection | 85-95% | Orthogonal to side chains |
| Solution-phase synthesis | Temporary protection | 80-90% | Mild conditions, high yields |
| Automated synthesis | Compatible protection | 90-95% | Automation compatible |
| Large-scale manufacturing | Cost-effective protection | 75-85% | Scalable processes |
The Boc protecting group has found extensive applications in bioconjugation and chemical biology, where it provides temporary protection for amino groups during the synthesis of bioactive compounds and molecular probes [16] [17]. The stability of the Boc group under physiological conditions and its compatibility with various bioorthogonal reactions make it particularly valuable in these applications [17].
In click chemistry applications, the Boc group remains stable under copper-catalyzed azide-alkyne cycloaddition conditions, allowing for the incorporation of protected amino acids into peptide sequences that can subsequently undergo bioconjugation reactions [18] [19]. This orthogonal stability enables the development of complex bioconjugates with precise control over functional group installation.
The removal of the Boc protecting group can be accomplished through various deprotection strategies, each offering distinct advantages and limitations depending on the substrate and reaction conditions [20] [21].
The most common and widely used method for Boc deprotection involves treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid [12] [20]. The mechanism proceeds through protonation of the carbonyl oxygen, followed by fragmentation to generate a stabilized tert-butyl carbocation [4] [22]. The resulting carbamic acid intermediate undergoes rapid decarboxylation to yield the free amine and carbon dioxide [4].
Trifluoroacetic acid in dichloromethane represents the standard conditions for Boc deprotection, typically performed at room temperature with reaction times ranging from minutes to hours depending on the substrate [12] [20]. The reaction is driven by the formation of gaseous carbon dioxide and the highly stable tert-butyl carbocation, which can be observed by the effervescence during the reaction [22].
Several alternative deprotection methods have been developed to address specific synthetic challenges or to provide milder reaction conditions [21] [23]. Oxalyl chloride in methanol offers a mild alternative to traditional acid-catalyzed deprotection, providing good yields while minimizing side reactions [21]. This method is particularly valuable for substrates containing acid-sensitive functional groups.
| Deprotection Method | Conditions | Advantages | Limitations |
|---|---|---|---|
| Trifluoroacetic acid | TFA/DCM, room temperature | Fast, mild, high yield | Acid-sensitive groups affected |
| Hydrochloric acid | 4M HCl in dioxane | Standard, reliable | Anhydrous conditions required |
| Oxalyl chloride | 3 equiv in MeOH | Mild, selective | Special reagent required |
| Thermal deprotection | 150-200°C, solvent-free | Green chemistry | High temperature, long time |
Thermal deprotection represents an environmentally friendly approach that eliminates the need for acid catalysts [20] [24]. This method involves heating the Boc-protected substrate at elevated temperatures (150-200°C) to induce fragmentation and deprotection [24]. While this approach aligns with green chemistry principles, it requires high temperatures and extended reaction times, limiting its applicability to thermally stable substrates.
Selective deprotection of Boc groups in the presence of other protecting groups requires careful consideration of reaction conditions and substrate structure [25] [26]. Lewis acids such as zinc bromide can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact [10] [11]. This selectivity is particularly valuable in complex synthetic sequences where differential deprotection is required.
Basic deprotection conditions using sodium tert-butoxide in wet tetrahydrofuran provide an alternative for substrates containing acid-sensitive functionalities [27]. This method proceeds through an isocyanate intermediate and is particularly useful for primary Boc groups, though it has limited substrate scope compared to acid-catalyzed methods [27].
The Boc protecting group offers numerous advantages in synthetic applications, but also presents certain limitations that must be considered when designing synthetic strategies [7] [28].
Irritant